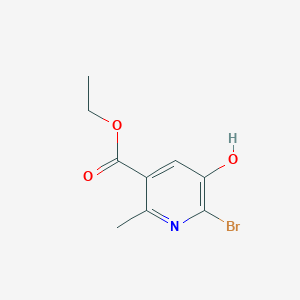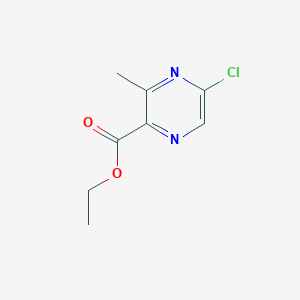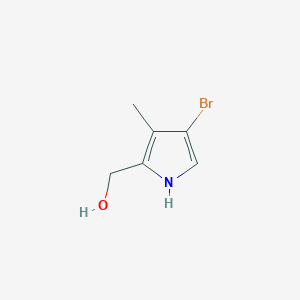![molecular formula C8H3ClN2O B13662626 7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
7-Chlorobenzo[d]isoxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chlorobenzo[d]isoxazole-4-carbonitrile is a chemical compound with the molecular formula C8H3ClN2O It is a derivative of benzoisoxazole, characterized by the presence of a chlorine atom at the 7th position and a nitrile group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorobenzo[d]isoxazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with hydroxylamine to form the intermediate isoxazole, which is then chlorinated to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-Chlorobenzo[d]isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted benzoisoxazoles, which can have different functional groups replacing the chlorine atom or modifying the nitrile group.
Aplicaciones Científicas De Investigación
7-Chlorobenzo[d]isoxazole-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Chlorobenzo[d]isoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and nitrile groups play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[d]isoxazole: Lacks the chlorine and nitrile groups, resulting in different chemical properties and reactivity.
7-Bromobenzo[d]isoxazole-4-carbonitrile: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
4-Cyanobenzo[d]isoxazole:
Uniqueness
7-Chlorobenzo[d]isoxazole-4-carbonitrile is unique due to the presence of both chlorine and nitrile groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C8H3ClN2O |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
7-chloro-1,2-benzoxazole-4-carbonitrile |
InChI |
InChI=1S/C8H3ClN2O/c9-7-2-1-5(3-10)6-4-11-12-8(6)7/h1-2,4H |
Clave InChI |
SPMGXVNIPGIRIE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C#N)C=NO2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(4-Iodophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13662569.png)









![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
